5-Fluoroisatin

Description

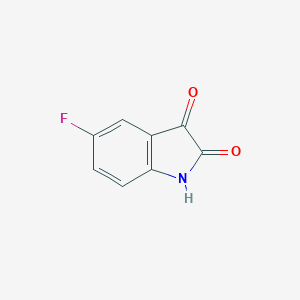

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKODDAXOSGGARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284821 | |

| Record name | 5-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-69-6 | |

| Record name | 443-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoroisatin: A Comprehensive Technical Guide for Researchers

CAS Number: 443-69-6

This guide provides an in-depth overview of 5-Fluoroisatin, a key heterocyclic building block for professionals in research, chemical synthesis, and drug development. It details the compound's physicochemical properties, synthesis protocols, biological significance as a caspase inhibitor, and its role in inducing apoptosis, a critical process in cancer therapy and neurodegenerative disease research.

Core Properties and Specifications

This compound, also known as 5-Fluoro-1H-indole-2,3-dione, is a fluorinated derivative of isatin (B1672199).[1][2][3] The presence of a fluorine atom at the 5-position significantly enhances its biological and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.[1][4]

Physicochemical Data

The key quantitative properties of this compound are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 443-69-6 | [1][2][3][5] |

| Molecular Formula | C₈H₄FNO₂ | [1][3][5] |

| Molecular Weight | 165.12 g/mol | [1][2][3][5] |

| Melting Point | 224-227 °C | [2][5][6] |

| Boiling Point | 388 °C | [3] |

| Appearance | Red to reddish-brown crystalline powder | [1][6] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform | [3][6] |

| Purity | Typically ≥98% | [1][2] |

| InChI Key | GKODDAXOSGGARJ-UHFFFAOYSA-N | [5] |

| SMILES | Fc1ccc2NC(=O)C(=O)c2c1 | [5] |

Synthesis Protocol: The Sandmeyer Approach

The synthesis of isatin and its derivatives is classically achieved via the Sandmeyer isatin synthesis. This two-step methodology is adaptable for producing this compound from 4-fluoroaniline (B128567).

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound based on the principles of the Sandmeyer reaction.

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

-

In a reaction vessel, dissolve 4-fluoroaniline in a solution of hydrochloric acid and water.

-

In a separate vessel, prepare an aqueous solution of chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride.

-

Slowly add the 4-fluoroaniline solution to the chloral hydrate and hydroxylamine solution while stirring vigorously.

-

Heat the resulting mixture to facilitate the condensation reaction, forming the 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide (isonitrosoacetanilide) intermediate.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once complete, cool the mixture and collect the precipitated intermediate by filtration. Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to this compound

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (maintained at approximately 75-80 °C).

-

The strong acid catalyzes an intramolecular electrophilic substitution (cyclization).

-

After the addition is complete, maintain the temperature and continue stirring for a designated period to ensure complete cyclization.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound.

-

Collect the reddish-brown solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain pure this compound.

Below is a workflow diagram illustrating the key stages of the Sandmeyer synthesis for this compound.

Biological Activity and Mechanism of Action

Isatin and its derivatives, including this compound, are recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[7] A primary mechanism contributing to their anticancer effects is the inhibition of caspases, a family of cysteine proteases that are central to the execution of the apoptotic cell death program.

Role as a Caspase Inhibitor in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This event triggers the formation of the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of cell death by cleaving a multitude of cellular proteins.

Isatin-based compounds act as inhibitors of these effector caspases.[8][9] By binding to the active site of caspases-3 and -7, they prevent the cleavage of downstream substrates, thereby halting the apoptotic cascade. This inhibitory action makes them valuable tools for studying apoptosis and as potential therapeutic agents.

The following diagram illustrates the intrinsic apoptotic pathway and highlights the inhibitory role of isatin derivatives.

Experimental Application: Caspase Activity Assay

To evaluate the efficacy of this compound derivatives as caspase inhibitors, a colorimetric or fluorometric caspase activity assay is a standard experimental procedure.

Protocol: In Vitro Caspase-3 Colorimetric Assay

This protocol provides a method for measuring caspase-3 activity in cell lysates, which can be used to assess the inhibitory potential of compounds like this compound.

1. Preparation of Cell Lysates: a. Culture cells (e.g., Jurkat or a relevant cancer cell line) to the desired density in a multi-well plate. b. Induce apoptosis using a known agent (e.g., staurosporine) for a predetermined time. Include a non-induced control group. c. For inhibitor studies, pre-incubate a set of induced cells with various concentrations of the this compound derivative. d. After treatment, pellet the cells by centrifugation and wash with ice-cold PBS. e. Lyse the cells using a chilled lysis buffer. Incubate on ice for 15-20 minutes. f. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris. g. Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

2. Caspase-3 Assay: a. In a 96-well microplate, add a standardized amount of cell lysate (e.g., 50-100 µg of protein) to each well. b. Add the reaction buffer, which contains DTT, to each well. c. To initiate the reaction, add the caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). d. Cover the plate and incubate at 37°C for 1-2 hours. e. During the incubation, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroanilide (pNA). f. Measure the absorbance of the wells at 405 nm using a microplate reader. g. The absorbance is directly proportional to the caspase-3 activity. Compare the results from the inhibitor-treated groups to the induced (positive control) and non-induced (negative control) groups to determine the extent of inhibition.

Conclusion

This compound is a versatile and potent chemical entity with significant applications in medicinal chemistry and organic synthesis. Its unique properties, conferred by the fluorine substitution, make it an important precursor for the development of novel therapeutic agents, particularly those targeting apoptosis through caspase inhibition. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the potential of this compound in their scientific endeavors.

References

- 1. Synthesis of this compound and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 2. Synthesis of Some New bis-Schiff Bases of Isatin and this compound in a Water Suspension Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. publish.tntech.edu [publish.tntech.edu]

- 6. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 7. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of caspases in 5-FU induced apoptosis in an oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

5-Fluoroisatin: A Comprehensive Technical Guide for Researchers

An in-depth examination of the molecular structure, properties, synthesis, and reactivity of 5-Fluoroisatin, a key building block in medicinal chemistry and materials science.

Introduction

This compound (5-fluoro-1H-indole-2,3-dione) is a synthetically versatile heterocyclic compound that has garnered significant attention in the fields of drug discovery and materials science. As a derivative of isatin (B1672199), it possesses a unique molecular architecture characterized by an indole (B1671886) nucleus fused with a dicarbonyl moiety at the 2 and 3 positions, and a fluorine atom substituted at the 5-position. This fluorine substitution has been shown to enhance the biological activity and modulate the physicochemical properties of isatin-based molecules, making this compound a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] Its derivatives have shown promise as anticancer and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key reactions of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for its molecular and physical properties.

| Identifier | Value |

| IUPAC Name | 5-fluoro-1H-indole-2,3-dione |

| Synonyms | 5-Fluoro-2,3-indoledione, 5-Fluoroindole-2,3-dione, NSC 39161 |

| CAS Number | 443-69-6 |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Appearance | Reddish-brown crystalline powder |

| Melting Point | 224-227 °C |

| Spectroscopic and Solubility Data | Value |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 11.19 (s, 1H, NH), 7.55 (dd, J=8.8, 2.8 Hz, 1H, H-6), 7.25 (td, J=8.8, 2.8 Hz, 1H, H-7), 7.05 (dd, J=8.8, 4.4 Hz, 1H, H-4) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 183.8 (C=O, C-3), 159.5 (d, J=240 Hz, C-5), 159.1 (C=O, C-2), 146.1 (C-7a), 122.9 (d, J=9 Hz, C-7), 118.9 (d, J=25 Hz, C-6), 116.9 (C-3a), 110.1 (d, J=26 Hz, C-4) |

| ¹⁹F NMR (DMSO-d₆, 376 MHz), δ (ppm) | -118.4 (td, J=8.8, 4.4 Hz) |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1740, 1720 (C=O stretch), 1620 (C=C stretch) |

| Mass Spectrum (EI, m/z) | 165 (M⁺), 137, 109, 82 |

| Solubility | Soluble in DMSO, chloroform (B151607), and methanol. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its key reactions are provided below.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer isatin synthesis is a classical and effective method for the preparation of isatins from anilines. The synthesis of this compound from 4-fluoroaniline (B128567) proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-fluorophenyl)acetamide

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).

-

In a separate beaker, prepare a solution of chloral (B1216628) hydrate (B1144303) (0.11 mol) and hydroxylamine (B1172632) hydrochloride (0.33 mol) in water (200 mL).

-

Heat the aniline (B41778) solution to 50-60 °C and add the chloral hydrate/hydroxylamine solution dropwise over 30 minutes, maintaining the temperature.

-

After the addition is complete, continue to heat the mixture at 70-80 °C for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath. The solid product will precipitate.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide.

Step 2: Cyclization to this compound

-

Carefully add concentrated sulfuric acid (100 mL) to a 250 mL beaker and heat to 60-70 °C in a water bath.

-

Slowly add the dried 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide (0.08 mol) in small portions to the hot sulfuric acid with stirring. The temperature should be maintained below 80 °C.

-

After the addition is complete, stir the mixture at 80 °C for an additional 10-15 minutes.

-

Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The crude this compound will precipitate as a reddish-brown solid.

-

Filter the solid, wash with cold water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from glacial acetic acid or ethanol (B145695) to obtain pure this compound.

Key Reactions of this compound

This compound serves as a versatile precursor for a variety of chemical transformations, primarily at the C3-carbonyl group.

-

To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the desired primary amine (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group.

-

In a round-bottom flask, dissolve this compound (1 mmol) in a 10% aqueous solution of potassium hydroxide (B78521) (10 mL).

-

Add the carbonyl compound (e.g., cyclohexanone, 1.1 mmol) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling, acidify the mixture with glacial acetic acid or dilute hydrochloric acid to precipitate the quinoline-4-carboxylic acid derivative.

-

Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol.

The Baeyer-Villiger oxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of 5-fluoro-1H-benzo[d][2][3]oxazine-2,4-dione (5-fluoroisatoic anhydride).[4]

-

Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (B109758) or chloroform (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 mmol) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Signaling Pathways and Biological Applications

Derivatives of this compound have demonstrated significant potential as modulators of various biological pathways, particularly in the context of cancer and infectious diseases.

Anticancer Activity

Isatin-based compounds, including those derived from this compound, have been shown to exert their anticancer effects through multiple mechanisms. One prominent mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. For instance, Sunitinib, an FDA-approved anticancer drug, is a derivative of isatin and functions as a multi-targeted receptor tyrosine kinase inhibitor.

Furthermore, some 5-fluoroindole (B109304) derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule formation and leading to cell cycle arrest and apoptosis (programmed cell death).[5] The cytotoxic action of certain fluorinated isatin derivatives is also associated with the induction of apoptosis through the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS) in tumor cells.[6]

Caption: Proposed mechanisms of anticancer activity for this compound derivatives.

Antimicrobial Activity

The isatin scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[7][8] The precise mechanisms of antimicrobial action are varied and can involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The lipophilicity conferred by the fluorine atom can enhance the ability of these compounds to penetrate microbial cell walls.

Experimental and Drug Discovery Workflows

The development of new drugs based on the this compound scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

Caption: A typical drug discovery workflow utilizing this compound as a starting scaffold.

This workflow begins with the synthesis and purification of a library of this compound derivatives. These compounds are then subjected to in vitro screening to identify "hits" with desired biological activity. Promising hits undergo further investigation through structure-activity relationship (SAR) studies and ADME/Tox profiling to optimize their properties, ultimately leading to the identification of a lead compound for further preclinical and clinical development.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical research. Its unique structural features and the advantageous properties imparted by the fluorine atom make it an attractive starting material for the synthesis of a wide array of biologically active molecules and functional materials. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research and innovation in the application of this important heterocyclic compound.

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. publish.tntech.edu [publish.tntech.edu]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Multifaceted Biological Activities of 5-Fluoroisatin Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold, a privileged bicyclic indole (B1671886) structure, has long been a focal point in medicinal chemistry due to its broad spectrum of biological activities. The introduction of a fluorine atom at the 5-position of the isatin ring often enhances the pharmacological properties of its derivatives, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the diverse biological activities of 5-fluoroisatin derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key protein kinases involved in tumor progression, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative Type | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone | 3a (ortho-fluoro-benzyl) | HuTu 80 (duodenal adenocarcinoma) | 10.8 | [1] |

| Hydrazone | 3b (ortho-chloro-benzyl) | HuTu 80 (duodenal adenocarcinoma) | 7.6 | [1] |

| Hydrazone | 3d (ortho-chloro-fluoro-benzyl) | HuTu 80 (duodenal adenocarcinoma) | 6.1 | [1] |

| Sulfonamide | SPIII-5F | Huh 5-2 (hepatocellular carcinoma) | 6 (EC50, µg/mL) | [2] |

| Quinoline-Isatin Hybrid | Compound 13 | Caco-2 (colorectal adenocarcinoma) | 69.11 (nM) | [3] |

| Quinoline-Isatin Hybrid | Compound 14 | Caco-2 (colorectal adenocarcinoma) | 85.89 (nM) | [3] |

Mechanisms of Anticancer Action

1. Induction of Apoptosis:

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis through the intrinsic pathway, which involves the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS)[1]. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Caption: Apoptosis induction by this compound derivatives.

2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF[3][4]. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration[3].

Caption: VEGFR-2 signaling pathway inhibition.

3. Inhibition of Cyclin-Dependent Kinases (CDKs):

CDKs are a family of protein kinases that regulate the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Some this compound derivatives have been investigated as inhibitors of CDKs, such as CDK2, which plays a crucial role in the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation[5].

Caption: CDK2 inhibition and cell cycle arrest.

Antimicrobial Activity

This compound derivatives, particularly Schiff bases and chalcone (B49325) conjugates, have shown promising activity against a variety of bacterial and fungal pathogens[6][7][8]. The fluorine substitution is believed to enhance the lipophilicity of these compounds, facilitating their passage through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microorganisms.

| Derivative Type | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone Conjugate | 5e | Escherichia coli | - (Good activity) | [6][7] |

| Chalcone Conjugate | 5e | Staphylococcus aureus | - (Good activity) | [6][7] |

| Chalcone Conjugate | 5e | Candida albicans | - (Potent activity) | [6][7] |

| Thiosemicarbazone | Compound 2 | Proteus vulgaris | - (Stronger than control) | [9] |

| Thiosemicarbazone | Compound 3 | Salmonella enteritidis | - (Inhibitory activity) | [9] |

Note: Some studies reported qualitative data (e.g., "good activity") rather than specific MIC values.

Antiviral Activity

The antiviral potential of this compound derivatives has been explored against a range of viruses, including Hepatitis C Virus (HCV) and SARS-CoV[2]. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.

Quantitative Antiviral Activity Data

| Derivative Type | Compound/Derivative | Virus | Activity | Cell Line | Reference |

| Sulfonamide | SPIII-5F | Hepatitis C Virus (HCV) | EC50 = 6 µg/mL | Huh 5-2 | [2] |

| Sulfonamide | SPIII-5F | SARS-CoV | 45% max protection | Vero | [2] |

Enzyme Inhibition

Beyond their roles in anticancer and antimicrobial activities, this compound derivatives have been identified as inhibitors of specific enzymes, such as caspases, which are key players in apoptosis.

Caspase Inhibition

Certain N-substituted 5-pyrrolidinylsulfonyl isatins have been synthesized and shown to be potent inhibitors of caspase-3 and caspase-7, with IC50 values in the nanomolar range[10][11][12][13]. This inhibitory activity highlights their potential as tools for studying apoptosis and as therapeutic agents in diseases where apoptosis is dysregulated.

| Derivative Class | Target Enzyme | IC50 (nM) | Reference |

| Pyrrolidinyl sulfonyl isatins | Caspase-3 | Up to 30 | [13] |

| Pyrrolidinyl sulfonyl isatins | Caspase-7 | Up to 37 | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological activities of novel compounds. Below are methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate[14][15].

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard[2].

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[14][15].

Caption: Workflow for MIC determination by broth microdilution.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the this compound derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Caption: Workflow for the plaque reduction assay.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their ability to selectively inhibit key enzymes, underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new this compound-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation therapies for a variety of diseases.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoroisatin from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoroisatin, a key intermediate in the development of various pharmaceuticals, starting from the readily available precursor, aniline (B41778). The primary focus of this document is the Sandmeyer isatin (B1672199) synthesis, a classic and reliable method for the preparation of isatins and their derivatives. This guide will detail the experimental protocols, present quantitative data in a structured format, and provide a visual representation of the synthesis pathway.

Synthesis Overview: The Sandmeyer Approach

The synthesis of this compound from aniline via the Sandmeyer isatin synthesis is a two-step process. The initial and critical step involves the preparation of 4-fluoroaniline (B128567) from aniline, which is not detailed here. This guide will focus on the subsequent conversion of 4-fluoroaniline to this compound.

The core of the Sandmeyer isatin synthesis involves the reaction of an aniline derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then subjected to acid-catalyzed cyclization to yield the desired isatin.[1][2][3][4][5]

The overall reaction scheme starting from 4-fluoroaniline is as follows:

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

4-Fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an acidic aqueous solution. The reaction results in the formation of the intermediate, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Cyclization to this compound

The isolated N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce an intramolecular electrophilic substitution, leading to the formation of the this compound ring structure.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-fluoroaniline based on established protocols.

| Parameter | Step 1: Isonitrosoacetanilide Formation | Step 2: Cyclization to this compound | Overall |

| Starting Material | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 4-Fluoroaniline |

| Key Reagents | Chloral hydrate, Hydroxylamine hydrochloride, HCl, Sodium sulfate | Polyphosphoric acid | - |

| Solvent | Water | - | - |

| Reaction Temperature | 50-55 °C, then 75-80 °C | Gradual heating to 40 °C, then maintained at reaction temperature | - |

| Reaction Time | 1 hour at 50-55 °C, 2 hours at 75-80 °C | 2 hours | - |

| Product | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | This compound | This compound |

| Yield (HPLC Purity) | 95.8% | - | 85.4% (two-step total recovery)[6] |

| Appearance | Light brown solid[6] | Reddish-brown solid[6] | - |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the Sandmeyer isatin synthesis and specific examples for fluorinated isatins.[6][7]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

Preparation of Reagent A: In a 2L four-hole flask equipped with a mechanical stirrer, add 900.0g of water, 120.0g of chloral hydrate, 609.6g of anhydrous sodium sulfate, and 80.0g of 30% hydrochloric acid.

-

Heating of Reagent A: Stir the mixture and heat to 50-55 °C. Maintain this temperature for 1 hour.

-

Preparation of Reagent B: In a separate 500ml four-hole flask, add a solution of 4-fluoroaniline and hydroxylamine hydrochloride. Precise amounts of 4-fluoroaniline and hydroxylamine hydrochloride should be calculated based on the desired scale, maintaining a molar ratio similar to that in the provided patent.[6]

-

Reaction: Slowly add the prepared solution of 4-fluoroaniline and hydroxylamine hydrochloride (Reagent B) dropwise to the heated Reagent A mixture.

-

Heating and Completion: After the addition is complete, raise the temperature to 75-80 °C and maintain for 2 hours, ensuring the reaction of 4-fluoroaniline is complete.

-

Isolation and Purification: Cool the reaction mixture to 45-50 °C. The resulting light brown solid is collected by vacuum filtration, washed, and dried. The product is N-(4-fluorophenyl)-2-(hydroxyimino)acetamide with an expected HPLC content of around 95.8%.[6]

Step 2: Cyclization to this compound

-

Reaction Setup: In a 1L four-hole flask, place 146.0g of polyphosphoric acid.

-

Addition of Intermediate: Slowly add 45.0g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to the polyphosphoric acid while gradually increasing the temperature to 40 °C.

-

Heating and Reaction: Continue to heat the mixture and maintain it at the reaction temperature for 2 hours to complete the cyclization.

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. Add water to precipitate the reddish-brown solid product.

-

Purification: The crude this compound is collected by filtration, washed with water, and dried. The final product has a high purity, and the total two-step recovery is approximately 85.4%.[6]

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the preparation of this compound.

Caption: Chemical synthesis pathway for this compound from aniline.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Sandmeyer Isatin Synthesis 2010 PDF | PDF | Chemical Reactions | Chemical Process Engineering [scribd.com]

- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]

- 6. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

5-Fluoroisatin Derivatives as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluoroisatin derivatives as a promising class of enzyme inhibitors. The isatin (B1672199) scaffold, a privileged structure in medicinal chemistry, gains enhanced pharmacological properties through the introduction of a fluorine atom at the 5-position. This modification can improve lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into their inhibitory activity against key enzyme families, including caspases, kinases, and viral proteases, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Its Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are a significant class of heterocyclic compounds utilized as precursors in drug synthesis. The incorporation of a fluorine atom at the 5-position of the isatin ring has been a successful strategy in developing potent enzyme inhibitors. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, largely attributable to their ability to modulate the activity of various enzymes.

Enzyme Inhibitory Activities of this compound Derivatives

Caspase Inhibition

This compound derivatives have been extensively investigated as inhibitors of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). In particular, derivatives of (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have shown potent inhibition of the effector caspases, caspase-3 and caspase-7.

Table 1: Inhibitory Activity of N-Substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin Derivatives against Caspases [1]

| Compound | N-Substituent | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |

| 1 | -CH2CH2CH3 | 1.9 ± 0.2 | 1.7 ± 0.3 |

| 2 | -CH2CH2CH2CH3 | 1.1 ± 0.1 | 1.0 ± 0.1 |

| 3 | -(CH2)3OH | 2.5 ± 0.3 | 2.1 ± 0.2 |

| 4 | -(CH2)4OH | 1.5 ± 0.2 | 1.3 ± 0.1 |

| 5 | -(CH2)2F | >1000 | >1000 |

| 6 | -(CH2)3F | >1000 | >1000 |

| 7 | -CH2Ph | 120 ± 15 | 98 ± 11 |

| 8 | -CH2CH2CF3 | 250 ± 30 | 180 ± 20 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure-Activity Relationship (SAR) for Caspase Inhibition:

Studies on isatin sulfonamide analogues have provided insights into their mechanism of action and SAR. Docking studies with the X-ray structure of caspase-3 suggest that both steric and electrostatic interactions are important for binding, with a major contribution from hydrophobic interactions. The isatin carbonyl group is believed to interact with the cysteine thiol in the enzyme's active site. N-alkylation with small alkyl chains (propyl, butyl) and terminal alcohols enhances potency, while the introduction of fluorine on these alkyl chains dramatically reduces activity. N-benzyl and trifluoroalkyl derivatives show moderate inhibition.

Kinase Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This compound derivatives have emerged as potential CDK inhibitors. For instance, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been designed and synthesized, demonstrating potent inhibitory activity against CDK2 and CDK9.

Table 2: Inhibitory Activity of 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives against CDKs [2]

| Compound | CDK2/cyclin E1 IC50 (µM) | CDK9/cyclin T1 IC50 (µM) |

| 6d | 1.37 ± 0.42 | 10.22 ± 1.27 |

| 11e | 7.08 ± 1.54 | 15.45 ± 1.72 |

| 11f | 3.15 ± 0.66 | 3.40 ± 0.27 |

Note: Data represents the inhibitory concentration at 50% for the respective cyclin-dependent kinases.

Protease Inhibition (Antiviral Activity)

The 3C-like protease (3CLpro) is a viral cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2. Isatin-based compounds have been investigated as inhibitors of this key viral enzyme.

Table 3: Inhibitory Activity of Isatin Derivatives against SARS-CoV 3CLpro [3]

| Compound | R Group | IC50 (µM) |

| Thiophenecarboxylic 7-bromo-3-pyridinol ester | 0.98 | |

| Thiophenecarboxylic 5-iodo-3-pyridinol ester | 0.95 |

Note: These compounds are isatin derivatives, though not all are specifically this compound derivatives, they highlight the potential of the isatin scaffold for protease inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways in which the targeted enzymes are involved.

Caption: Apoptosis Signaling Pathway showing inhibition by this compound derivatives.

Caption: CDK2-mediated G1/S transition of the cell cycle.

Caption: Role of 3CLpro in SARS-CoV-2 replication.

Experimental Workflows

The following diagrams outline typical workflows for screening and characterizing this compound derivatives as enzyme inhibitors.

References

- 1. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in developing small molecule SARS 3CLpro inhibitors as potential remedy for corona virus infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoroisatin Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoroisatin, a fluorinated derivative of the indole-2,3-dione (isatin) scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives are of significant interest, particularly in the fields of oncology and infectious diseases. The incorporation of a fluorine atom at the 5-position often enhances the pharmacological properties of the isatin (B1672199) core, including increased lipophilicity, improved metabolic stability, and modulated target binding affinity. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound compounds, with a focus on their anticancer properties. It consolidates available quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows to serve as a valuable resource for researchers and drug development professionals.

Core Mechanisms of Action

Derivatives of this compound exert their biological effects through a multi-faceted approach, primarily targeting key pathways involved in cancer cell proliferation, survival, and migration. The principal mechanisms identified to date include the induction of apoptosis through the mitochondrial pathway, disruption of microtubule dynamics, and the inhibition of crucial signaling kinases.

Induction of Apoptosis

A primary mechanism by which this compound derivatives induce cancer cell death is through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by a series of orchestrated molecular events:

-

Mitochondrial Membrane Depolarization: Treatment with this compound compounds has been shown to disrupt the mitochondrial membrane potential (ΔΨm). This depolarization is a critical early event in apoptosis, leading to the opening of the mitochondrial permeability transition pore (mPTP).

-

Release of Pro-Apoptotic Factors: The loss of mitochondrial integrity results in the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of programmed cell death.[1] Some isatin derivatives have shown direct inhibitory effects on caspases, suggesting a complex regulatory role.[1]

Disruption of Microtubule Dynamics

Certain this compound derivatives function as microtubule-targeting agents. Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, motility, and intracellular transport.

-

Inhibition of Tubulin Polymerization: These compounds can interfere with the assembly of tubulin dimers into microtubules. By binding to tubulin, they prevent the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged G2/M arrest ultimately triggers apoptosis.

Inhibition of Protein Kinases

The isatin scaffold is a known "kinase hinge-binder," and its 5-fluoro derivatives have been investigated as inhibitors of several protein kinases that are crucial for cancer cell signaling.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several this compound derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2][3]

-

B-Raf Inhibition: The B-Raf serine/threonine kinase is a component of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), which is frequently hyperactivated in various cancers, notably melanoma. While the isatin scaffold has been explored for B-Raf inhibition, specific quantitative data for this compound derivatives targeting B-Raf is currently limited in the public domain.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 3a | M-HeLa | Cytotoxicity | 74.6 ± 5.9 | [4] |

| HuTu 80 | Cytotoxicity | 25.2 ± 1.9 | [4] | |

| Chang Liver | Cytotoxicity | 53.0 ± 4.2 | [4] | |

| WI38 | Cytotoxicity | 62.0 ± 2.0 | [4] | |

| 3b | M-HeLa | Cytotoxicity | 32.1 ± 2.5 | [4] |

| HuTu 80 | Cytotoxicity | 38.3 ± 3.0 | [4] | |

| Chang Liver | Cytotoxicity | 71.5 ± 5.6 | [4] | |

| WI38 | Cytotoxicity | 58.1 ± 6.6 | [4] | |

| 3d | M-HeLa | Cytotoxicity | 53.8 ± 4.3 | [4] |

| HuTu 80 | Cytotoxicity | 31.0 ± 2.4 | [4] | |

| Chang Liver | Cytotoxicity | >100 | [4] | |

| WI38 | Cytotoxicity | 78.3 ± 8.0 | [4] | |

| 5-FU (control) | M-HeLa | Cytotoxicity | 62.0 ± 4.9 | [4] |

| HuTu 80 | Cytotoxicity | 65.2 ± 5.6 | [4] | |

| Chang Liver | Cytotoxicity | 19.0 ± 1.7 | [4] | |

| WI38 | Cytotoxicity | 62.0 ± 4.2 | [4] |

Table 2: VEGFR-2 Kinase Inhibition by this compound Derivatives

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| FI-123 | VEGFR2 | Kinase Assay | 15.8 | [4] |

| Sunitinib (control) | VEGFR2 | Kinase Assay | 9.2 | [4] |

| Compound 13 | VEGFR-2 | Kinase Assay | 69.11 | [3] |

| Compound 14 | VEGFR-2 | Kinase Assay | 85.89 | [3] |

| Sorafenib (control) | VEGFR-2 | Kinase Assay | 53.65 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Procedure:

-

Cell Treatment: Treat cells with the this compound compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cell. Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate DNA content.

-

Procedure:

-

Cell Treatment: Treat cells with the this compound compound.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.

-

RNAse Treatment: Treat the cells with RNase A to prevent PI from binding to RNA.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.

-

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of the executioner caspases, caspase-3 and -7.

-

Principle: The assay utilizes a substrate, such as Ac-DEVD-AMC, which is specifically cleaved by active caspase-3 and -7. Cleavage releases the fluorescent group, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be measured.

-

Procedure:

-

Cell Lysis: Treat cells with the this compound compound and then lyse the cells to release their contents.

-

Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.

-

Incubation: Incubate the reaction at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of the released AMC using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).

-

Data Analysis: Quantify the increase in fluorescence relative to an untreated control to determine the fold-increase in caspase-3/7 activity.

-

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.

-

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.

-

Compound Addition: Add the this compound compound or a vehicle control to the reaction mixture.

-

Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.

-

VEGFR-2 Kinase Assay (Luminescent)

This biochemical assay measures the inhibitory activity of a compound against the VEGFR-2 kinase.

-

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. The Kinase-Glo® reagent uses the remaining ATP to generate a luminescent signal, which is inversely proportional to the kinase activity.

-

Procedure:

-

Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr)), and the this compound compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature.

-

Signal Generation: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

5-Fluoroisatin: A Core Precursor in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisatin, a fluorinated derivative of the indole-2,3-dione scaffold, has emerged as a pivotal building block in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile precursor for the synthesis of a diverse array of bioactive molecules. The isatin (B1672199) core itself is recognized as a "privileged structure," known to interact with a wide range of biological targets. The strategic placement of a fluorine atom at the 5-position often enhances the pharmacological profile of the resulting derivatives.[2] This enhancement can be attributed to fluorine's ability to increase metabolic stability, improve lipophilicity, and favorably alter binding affinity to target proteins.[2]

Consequently, this compound serves as a critical starting material for developing novel therapeutic agents, with prominent applications in the synthesis of anticancer, antimicrobial, and antiviral drugs.[1][3][4] One of the most notable applications is its role as a key intermediate in the synthesis of Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor approved by the FDA for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][6] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key chemical transformations, and its application in the development of targeted therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄FNO₂ | [1][7][8] |

| Molecular Weight | 165.12 g/mol | [1][7][8] |

| Appearance | Red to reddish-brown crystalline powder | [1][7] |

| Melting Point | 224-227 °C | [5][7][9] |

| Solubility | Soluble in Chloroform, DMSO, Methanol (B129727) | [7] |

| pKa | 8.51 ± 0.20 (Predicted) | [7] |

| CAS Number | 443-69-6 | [1][8][9] |

Synthesis of this compound

This compound can be synthesized from 4-fluoroaniline (B128567) through a two-step process involving the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[10]

Experimental Protocol: Two-Step Synthesis from 4-Fluoroaniline

Step 1: Synthesis of N-(4-fluorophenyl)-2-hydroxyimino-acetamide [10]

-

Dissolve chloral (B1216628) hydrate (B1144303) (0.15 mol) in water (400 mL).

-

Add anhydrous sodium sulfate (B86663) (113.6 g) to the solution.

-

In a separate flask, dissolve 4-fluoroaniline (0.1 mol) in water (100 mL) and add concentrated hydrochloric acid (0.3 mol) dropwise.

-

Combine the two solutions and heat the mixture to 100 °C.

-

In a separate container, dissolve hydroxylamine (B1172632) hydrochloride (0.33 mol) in water (100 mL).

-

Add the hydroxylamine hydrochloride solution to the reaction mixture and continue heating at 100 °C for approximately 2 hours.

-

Upon cooling, the N-(4-fluorophenyl)-2-hydroxyimino-acetamide product will precipitate.

-

Filter the solid, wash with cold water (500 mL), and dry to obtain the intermediate as a gray solid. (Typical Yield: ~85%).

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione (this compound) [10]

-

Preheat concentrated sulfuric acid (10V/W relative to the intermediate) to 50 °C.

-

Slowly add the N-(4-fluorophenyl)-2-hydroxyimino-acetamide (0.1 mol) in batches with vigorous stirring, maintaining the temperature between 65-75 °C for 1 hour.

-

Heat the mixture to 80 °C for 15 minutes to complete the reaction.

-

Cool the reaction solution to room temperature and pour it into crushed ice with strong stirring.

-

The crude this compound will precipitate. Filter the solid and wash it with cold water.

-

Recrystallize the crude product from an ethanol/water mixture and dry to yield this compound as a yellow solid. (Typical Yield: ~77%).

Visualization of Synthesis Workflow

Key Reactions of this compound in Drug Synthesis

The reactivity of the C3-carbonyl group and the N-H proton makes this compound a versatile substrate for various chemical transformations.

Schiff Base and Mannich Base Formation

Condensation of the C3-carbonyl group with primary amines yields Schiff bases, while the Mannich reaction involves the aminoalkylation of the acidic N-H proton.[11][12] These reactions are fundamental for introducing diverse functionalities and building molecular complexity.

-

Dissolve this compound (1.0 mmol, 0.165 g) in 30 mL of tetrahydrofuran (B95107) (THF).

-

Add the desired secondary amine (e.g., piperidine, 1.0 mmol).

-

Add an excess of aqueous formaldehyde (B43269) solution (3 mL, 37%).

-

Allow the reaction mixture to stand at room temperature for 1 hour, followed by heating on a steam bath for 15 minutes.

-

Cool the reaction mixture to 4 °C for 48 hours to induce precipitation.

-

Collect the solid product by filtration and recrystallize from an ethanol/chloroform mixture to obtain the pure Mannich base.

N-Alkylation

Direct alkylation of the indole (B1671886) nitrogen is a common strategy to modulate the pharmacokinetic properties of isatin-based compounds.[13]

-

Create an intimate mixture of this compound (1.0 mmol), the desired alkyl halide (e.g., ethyl bromoacetate, 1.1 mmol), and potassium carbonate (K₂CO₃, 1.3 mmol).

-

Add a few drops of N,N-dimethylformamide (DMF) to form a slurry at room temperature.

-

Expose the mixture to microwave irradiation in a suitable reactor. (Typical conditions: 80-150W, 2-10 minutes).

-

After cooling to room temperature, add ice-water to the reaction mixture.

-

Isolate the N-alkylated product by filtration, wash with water, and purify by recrystallization or column chromatography.

Thiosemicarbazone Formation

Isatin thiosemicarbazones are a well-known class of compounds with a broad spectrum of biological activities, including antiviral and anticancer properties.[3][13][14]

-

In a 125 mL flask equipped with a magnetic stir bar, add this compound (3.03 mmol, ~0.5 g) and a substituted thiosemicarbazide (B42300) (3.03 mmol).

-

Add 50 mL of isopropanol (B130326) and 2 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Heat the mixture to 75 °C and stir overnight.

-

Cool the reaction mixture. The product will precipitate as a yellow solid.

-

Filter the product, wash with a small amount of cold isopropanol, and air dry to obtain the pure this compound thiosemicarbazone derivative.

Synthesis of Sunitinib

Sunitinib is synthesized via a Knoevenagel condensation between 5-fluoro-2-oxindole (the reduced form of this compound) and a substituted pyrrole-5-carboxaldehyde.[15][16]

Note: This protocol describes the final condensation step. The synthesis of 5-fluoro-2-oxindole from this compound is typically achieved via reduction with hydrazine (B178648) hydrate.[17]

-

Charge a reaction vessel with 5-fluoro-2-oxindole (1.0 equiv) and N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 equiv).

-

Add methanol as the solvent.

-

Add pyrrolidine (B122466) (catalytic amount) to the mixture.

-

Reflux the reaction mixture for 3-4 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture to room temperature to allow for crystallization of the Sunitinib base.

-

Filter the solid product, wash with cold methanol, and dry under vacuum. (Typical Yield: >78%).

Applications in Drug Development

Derivatives of this compound have demonstrated a wide range of biological activities, making them valuable candidates for drug development pipelines.

| Derivative Class | Therapeutic Area | Biological Activity / Target | Reference(s) |

| Indolinones (e.g., Sunitinib) | Anticancer | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-KIT) | [2][4][5] |

| Thiosemicarbazones | Antiviral, Anticancer, Antimicrobial | Inhibition of viral replication, Induction of apoptosis, Antibacterial | [3][4][13][14] |

| Schiff Bases | Antimicrobial | Broad-spectrum antibacterial and antifungal activity | [11][12] |

| Chalcone Conjugates | Antimicrobial | Potent antibacterial and antifungal agents | [18] |

| Triazole Conjugates | Antimicrobial | Activity against S. epidermidis, B. subtilis, E. coli | [16] |

Targeted Signaling Pathways

Drugs derived from this compound, such as Sunitinib, function by inhibiting key signaling pathways that are often dysregulated in cancer. Sunitinib primarily targets Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3][4][19]

Visualization of VEGFR/PDGFR Signaling Inhibition

Safety and Handling

This compound is classified as an irritant.[7][8] It is irritating to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value precursor in the field of drug discovery and development. Its versatile reactivity allows for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The successful development of Sunitinib stands as a testament to the potential held within the this compound scaffold. As the demand for novel therapeutics continues to grow, the strategic use of this and similar fluorinated building blocks will undoubtedly play a crucial role in the creation of next-generation medicines.

References

- 1. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sinobiological.com [sinobiological.com]

- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Signaling by PDGFR in disease [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of this compound and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 15. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 16. WO2009157011A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 17. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 18. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

Investigating the Anticancer Properties of 5-Fluoroisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisatin, a fluorinated derivative of the isatin (B1672199) scaffold, has emerged as a molecule of significant interest in the field of oncology drug discovery. While often utilized as a versatile precursor for the synthesis of more complex heterocyclic compounds, emerging evidence suggests that the this compound core itself, and its closely related derivatives, possess intrinsic anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anticancer agent. It consolidates available quantitative data on the cytotoxic effects of its derivatives, details the experimental protocols for key biological assays, and visualizes the pertinent signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers actively engaged in the development of novel cancer therapeutics.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a fluorine atom at the 5-position of the isatin ring system to create this compound can significantly enhance its pharmacological profile. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1]

While a substantial body of research has focused on the synthesis of novel anticancer agents derived from this compound, this guide will also shed light on the foundational understanding of the core molecule's potential and the direct evidence of the anticancer efficacy of its derivatives.[2][3] The primary mechanisms through which isatin derivatives exert their anticancer effects include the induction of apoptosis and the disruption of the cell cycle.[2]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various derivatives synthesized from this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for several this compound derivatives.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| This compound Derivative (3a) | M-HeLa | Human Cervical Carcinoma | 25.0 | 5-Fluorouracil (5-FU) | 20.0 |

| HuTu-80 | Human Duodenal Adenocarcinoma | 20.0 | 5-Fluorouracil (5-FU) | 50.0 | |

| Chang liver | Human Hepatocyte-like | 50.0 | 5-Fluorouracil (5-FU) | >100 | |

| This compound Derivative (3b) | M-HeLa | Human Cervical Carcinoma | 10.0 | 5-Fluorouracil (5-FU) | 20.0 |

| HuTu-80 | Human Duodenal Adenocarcinoma | 33.0 | 5-Fluorouracil (5-FU) | 50.0 | |

| Chang liver | Human Hepatocyte-like | 55.0 | 5-Fluorouracil (5-FU) | >100 | |

| This compound Derivative (3d) | M-HeLa | Human Cervical Carcinoma | 13.0 | 5-Fluorouracil (5-FU) | 20.0 |

| HuTu-80 | Human Duodenal Adenocarcinoma | 20.0 | 5-Fluorouracil (5-FU) | 50.0 | |

| Chang liver | Human Hepatocyte-like | 50.0 | 5-Fluorouracil (5-FU) | >100 |

Table 1: Cytotoxic activity (IC50) of synthesized 1-benzylisatin derivatives of this compound after 24 hours of incubation. Data extracted from a study on fluorinated isatins and their derivatives.[2]

Core Mechanisms of Anticancer Action

The anticancer properties of this compound and its derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Studies on derivatives of this compound have demonstrated their capacity to trigger this process. The induction of apoptosis is often associated with the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).[2]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound derivatives have been shown to interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, most notably the G1 and S phases. This disruption prevents cancer cells from dividing and proliferating.[4][5]

Signaling Pathways

The induction of apoptosis and cell cycle arrest by isatin derivatives involves the modulation of complex intracellular signaling pathways.

Experimental Protocols

The investigation of the anticancer properties of this compound and its derivatives relies on a set of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-